molecular formula C6H12N2O3 B3056507 N-ethyl-L-asparagine CAS No. 7195-20-2

N-ethyl-L-asparagine

Cat. No. B3056507
CAS RN: 7195-20-2
M. Wt: 160.17 g/mol
InChI Key: OLNLSTNFRUFTLM-BYPYZUCNSA-N
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Description

N-ethyl-L-asparagine is a derivative of the amino acid L-asparagine . L-asparagine is an α-amino acid used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid . It is non-essential in humans, meaning the body can synthesize it .


Synthesis Analysis

L-asparagine is synthesized from aspartic acid and ammonia by asparagine synthetase . Asparagine synthetase (ASN) is a key enzyme of nitrogen metabolism in plants. The product of ASN is asparagine, which is involved in nitrogen transport and storage in plants . In the context of microbial fermentation, various carbon and nitrogen sources and concentrations of L-asparagine have been assessed .


Molecular Structure Analysis

Each monomer of L-asparagine consists of about 330 amino acid residues with 14 α-strands and 8 β-helices organized in two domains—a larger one, the N-terminal domain, and a smaller one, the C-terminal domain—linked by approximately 20 residues .


Chemical Reactions Analysis

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Asparagine synthetase (ASN) attaches ammonia to aspartic acid in an amidation reaction .

Scientific Research Applications

  • Mutation Studies in Cell Lines :

    • L-5178Y mouse lymphoblastic leukemia cells, which are auxotrophic for L-asparagine, were treated with chemical mutagens like ethyl methanesulfonate (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to investigate the molecular basis of mutation to asparagine prototrophy. This study reveals insights into the mutability of nutritional genetic markers in cell lines, providing a useful system for assessing the mutagenic potential of various agents (Summers, 1973).
  • Biochemical Pathways in Bacteria :

    • The breakdown pathway of N4-ethyl-L-asparagine in Pseudomonas stutzeri was investigated, showing that this derivative is converted into aspartate, indicating that it undergoes hydrolysis similar to asparagine. This research highlights the metabolic processes in bacteria and their ability to process modified amino acids (Dineen & Gray, 1978).
  • Cancer Treatment and Enzyme Therapy :

    • l-Asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine, has been used as an antitumor agent to treat acute lymphoblastic leukemia and lymphosarcoma. Research has focused on microbial production of this enzyme, its protein engineering, and its application in cancer treatment, including discussions on improving therapeutic results and minimizing side effects (Lopes et al., 2017).
  • Application in Biosensors :

    • A study on the design of an application-specific integrated circuit (ASIC) for an L-Asparagine measurement biosensor using an ion-sensitive field effect transistor (ISFET) was conducted. This research is particularly relevant for medical applications, such as monitoring cancer cell growth in leukemia patients (Cruz et al., 2016).
  • Pharmacokinetics and Clinical Applications :

    • The pharmacokinetics of L-asparaginase and its effects on asparagine levels in the cerebrospinal fluid were studied in rhesus monkeys and humans, providing crucial data for optimizing cancer treatment strategies (Riccardi et al., 1981).
  • Peptide Derivatives in Antitumor Agents :

    • Research on the synthesis of peptide derivatives of N-phosphonoacetyl-L-aspartic acid, an antitumor agent, aimed to develop prodrugs or lysosomotropic carriers for cancer treatment. This study provides insights into the chemical synthesis and potential medicinal applications of asparagine derivatives (Gigot & Penninckx, 1984).

Mechanism of Action

Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Future Directions

L-asparaginase has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as acute lymphoblastic leukemia (ALL). It has been suggested that L-asparaginase could be developed as an approved antimicrobial drug in the future . There is also potential for the application of L-asparaginase in the treatment of various cancers .

properties

IUPAC Name

(2S)-4-amino-2-(ethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-8-4(6(10)11)3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLSTNFRUFTLM-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953367
Record name N-Ethyl-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-L-asparagine

CAS RN

7195-20-2, 313269-83-9
Record name N(4)-Ethylasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-4-iminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20953367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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